5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Overview
Description
This compound is a chemical entity that has been identified in the structure of Transient Receptor Potential Cation Channel Subfamily C Member 4A . It is also listed in the catalog of a chemical supplier.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a chloranyl group, a trifluoromethyl group, a piperazinyl group, and a pyridazinone group .Scientific Research Applications
Antidiabetic Potential
- A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the mentioned compound, for their potential as antidiabetic medications. These compounds were found to have significant dipeptidyl peptidase-4 (DPP-4) inhibition potential, a key target in diabetes treatment, and showed excellent antioxidant and insulinotropic activity in tests (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antidepressant Effects
- A 1995 study by Rubat, Coudert, Bastide, and Tronche explored the antidepressant effects of pyridazine derivatives, including those with arylpiperazinyl moieties, in classical psychopharmacological tests in mice, indicating their potential use in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Glucan Synthase Inhibitors
- Ting et al. (2011) identified a compound structurally similar to the one as a significant β-1,3-glucan synthase inhibitor, showing effectiveness in a mouse model of Candida glabrata infection (Ting et al., 2011).
Herbicide Development
- Research on pyridazinone derivatives, including their modes of action as herbicides, was conducted by Hilton, Scharen, St. John, Moreland, and Norris (1969). They discovered that certain pyridazinone chemicals, including those structurally related to the compound , are effective inhibitors of photosynthesis and the Hill reaction in plants, providing insights into developing new herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Structural and Electronic Properties
- The structural and electronic properties of similar anticonvulsant compounds were studied by Georges, Vercauteren, Evrard, and Durant (1989). They used X-ray diffraction and molecular orbital calculations to analyze the properties of compounds including substituted 3-tertiary-amino-6-aryl-pyridazines (Georges, Vercauteren, Evrard, & Durant, 1989).
Antineoplastic Applications
- Bradbury et al. (2013) worked on the development of androgen receptor downregulators for treating advanced prostate cancer. They modified a compound closely related to the one , leading to the clinical candidate AZD3514 (Bradbury et al., 2013).
Antinociceptive Agents
- A study by Cesari et al. (2006) on arylpiperazinylalkylpyridazinones revealed their high antinociceptive activity, indicating potential use as analgesics (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).
properties
IUPAC Name |
5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRKIWBJVJRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(3-oxo-4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.